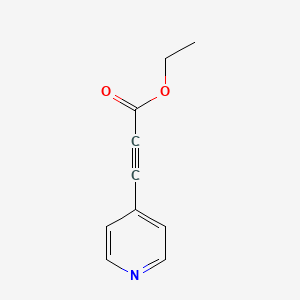

Ethyl 3-(4-Pyridyl)propiolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(4-Pyridyl)propiolate is a useful research chemical . It is an ester derivative of the 3-(4-pyridyl)propiolic acid, and is commonly used in organic synthesis and pharmaceutical research . It is a pale yellow liquid with a sweet, fruity odor .

Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-Pyridyl)propiolate is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 . The molecular weight is 175.18 .Physical And Chemical Properties Analysis

Ethyl 3-(4-Pyridyl)propiolate has a molecular weight of 175.18400 . The exact mass is 175.06300 . The LogP value is 0.99620 . The physical form is solid . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanistic Studies

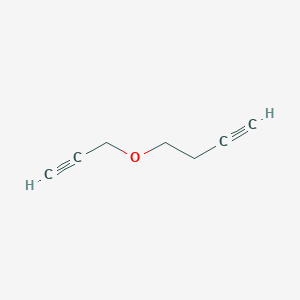

- Ultrasonic Synthesis and Molecular Structure : Ethyl propiolate has been used in ultrasonic synthesis, contributing to the formation of various chemical compounds like ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-2,6-diene-6-carboxylate. These reactions were studied using spectral data and DFT quantum chemical calculations, highlighting the mechanism of cycloaddition reactions and regioselectivity (Aboelnaga, Hagar, & Soliman, 2016).

Regioselectivity in Chemical Reactions

- 1,3-Dipolar Cycloaddition Reaction : Ethyl propiolate's role in the 1,3-dipolar cycloaddition reaction has been examined, particularly its interaction with 3-substituted pyridine N-imides. This study offers quantitative data on the regioselectivity influenced by various 3-substituents, discussing electronic and steric factors as well as hydrogen-bond formation (Tamura, Sumida, Miki, & Ikeda, 1975).

Novel Synthesis Methods

- Domino Reaction for Synthesizing Dihydropyridines : A novel synthesis method using ethyl propiolate for N-substituted 1,4-dihydropyridines was developed. This process involved the reaction of salicaldehydes with ethyl propiolate, showing potential for further chemical transformations and fluorescence applications (Cui, Wang, Lin, & Wang, 2007).

Photoreactions and Photochemistry

- Photochemistry of Pyridines : Research on ethyl 3-(2-pyridyl)propionate has revealed unique photoreactions specific to the heteroaromatic pyridine, particularly in acetonitrile. These findings contribute to understanding the behavior of such compounds under light irradiation (Fleming & Bachelder, 1991).

Analytical Chemistry Applications

Derivatization of Thiols : Ethyl propiolate has been identified as a promising reagent for the derivatization of thiols, a significant advancement in analytical chemistry. The reagent demonstrated efficiency in the automated assay for determining captopril in pharmaceuticals, underlining its potential in various analytical applications (Zacharis, Tzanavaras, & Themelis, 2009).

Analysis of Varietal Thiols in Wine : Ethyl propiolate has been utilized in the quantification of varietal thiols in wine, showcasing its role in the development of sensitive and user-friendly analytical methods. This has significant implications for wine analysis and quality control (Herbst-Johnstone et al., 2013).

Safety And Hazards

The safety information for Ethyl 3-(4-Pyridyl)propiolate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

ethyl 3-pyridin-4-ylprop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFGCHADKAHSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-Pyridyl)propiolate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)